2-Propenal, 3-chloro-3-(2-nitrophenyl)-
Description
Properties
CAS No. |
68516-50-7 |
|---|---|
Molecular Formula |
C9H6ClNO3 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
3-chloro-3-(2-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-6H |
InChI Key |
IGKCDUQXBMHKHG-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\C=O)/Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=CC=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis via Vilsmeier–Haack Reaction on 2-Nitrophenyl Ketones
A prominent and well-documented method for preparing β-chlorovinyl aldehydes such as 3-chloro-3-(2-nitrophenyl)acrylaldehyde involves the Vilsmeier–Haack reaction. This method utilizes 2-nitrophenyl ketones as starting materials, which are treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Procedure Summary:
- Under an inert argon atmosphere, a solution of 2-nitrophenyl ethanone (or a related ketone) is dissolved in anhydrous dichloromethane (CH2Cl2).
- The solution is cooled to 0–5 °C.
- POCl3 is added dropwise to a mixture of DMF and the ketone solution at this low temperature.
- The reaction mixture is then stirred at room temperature or gently heated (e.g., 40–45 °C) for an extended period (up to 20 hours) to promote formation of the β-chlorovinyl aldehyde.
- The reaction is quenched by careful neutralization with saturated aqueous sodium carbonate.
- The product is extracted with ethyl acetate (EtOAc), washed, dried, and purified by column chromatography or recrystallization.
This method yields a mixture of (E) and (Z) isomers of 3-chloro-3-(2-nitrophenyl)acrylaldehyde, often with a predominant isomer ratio around 75:25 (E:Z) as determined by ^1H NMR analysis. The isolated product is typically a yellow solid with melting points in the range of 160–161 °C, depending on purity and crystallization conditions.
Key Reaction Conditions and Yields:
| Parameter | Condition/Value |
|---|---|
| Solvent | Anhydrous CH2Cl2 |
| Temperature | 0–5 °C (addition), then 40–45 °C (stirring) |
| Reaction Time | 20 hours |
| Quenching Agent | Saturated aqueous Na2CO3 |
| Purification | Column chromatography (n-hexane/EtOAc 5:1) |
| Isomer Ratio (E:Z) | Approximately 75:25 |
| Typical Yield | ~70–75% isolated yield |
This preparation method is supported by detailed spectral data including ^1H and ^13C NMR, IR, and melting point analysis, confirming the structure and purity of the product.
Analytical Data and Reaction Optimization
Spectroscopic Characterization
- [^1H NMR](pplx://action/followup): The aldehyde proton appears as a singlet near 10.5 ppm, while aromatic protons of the 2-nitrophenyl ring resonate between 7.1 and 8.1 ppm with multiplet patterns consistent with ortho and meta substitutions.
- [^13C NMR](pplx://action/followup): Signals include characteristic aldehyde carbon around 188 ppm, chloro-substituted vinyl carbons near 148–150 ppm, and aromatic carbons between 123 and 140 ppm.
- IR Spectroscopy: Key absorptions include aldehyde C=O stretch near 1648 cm^-1 and nitro group stretches around 1500–1570 cm^-1.
Reaction Conditions Impact
- The use of anhydrous solvents and inert atmosphere (argon) is critical to prevent side reactions and hydrolysis.
- Temperature control during POCl3 addition and reaction time influence isomer ratios and yields.
- Quenching with sodium carbonate solution neutralizes excess POCl3 and stabilizes the aldehyde product.
- Purification by chromatography or recrystallization is necessary to separate isomers and remove byproducts.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting Material | 2-Nitrophenyl ethanone or related ketone | Commercially available or synthesized |
| Vilsmeier Reagent Formation | POCl3 + DMF, 0–5 °C | Generates electrophilic chloroiminium species |
| Reaction | Stirring at 40–45 °C for 20 h | Formation of β-chlorovinyl aldehyde |
| Workup | Neutralization with saturated Na2CO3 solution | Extract with EtOAc, wash, dry |
| Purification | Column chromatography (n-hexane/EtOAc 5:1) | Isolate (E)/(Z) isomer mixture |
| Yield and Isomer Ratio | ~70–75% yield, 75:25 (E:Z) | Verified by NMR and melting point |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(2-nitrophenyl)acrylaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-3-(2-nitrophenyl)acrylic acid.
Reduction: 3-Chloro-3-(2-aminophenyl)acrylaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-3-(2-nitrophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The nitro group (electron-withdrawing) and chloro substituent significantly influence reactivity. Below is a comparative table of related compounds:
Key Research Findings
Electronic Effects: The 2-nitrophenyl group enhances electrophilicity, making 3-Chloro-3-(2-nitrophenyl)acrylaldehyde more reactive in nucleophilic additions than fluorophenyl or non-nitrated analogs .
Steric Influences : Bulky substituents (e.g., diphenyl groups) reduce reaction rates but improve regioselectivity in multicomponent reactions .
Unexpected Products: In some cases, competing reactions occur. For example, Vilsmeier-Haack reactions with quinoline derivatives yield minor acrylaldehyde products (3.7% yield) alongside dominant byproducts .
Q & A
Q. What are the common synthetic routes for 3-Chloro-3-(2-nitrophenyl)acrylaldehyde, and how can reaction conditions be optimized?
A widely used method involves condensation reactions between nitro-substituted benzaldehydes and chlorinated acetyl precursors. For example, Lewis acid catalysts like AlCl₃ are effective in promoting electrophilic aromatic substitution under anhydrous conditions to minimize hydrolysis . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to acetyl chloride) and reaction temperature (40–60°C). Solvent choice (e.g., dichloromethane) and inert atmospheres (N₂/Ar) improve yields by reducing side reactions.
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 3-Chloro-3-(2-nitrophenyl)acrylaldehyde?
- ¹H NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the nitrophenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ 8.2–8.5 ppm).
- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O aldehyde) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups. Absence of broad O-H peaks (2500–3300 cm⁻¹) ensures purity .
Q. What purification methods are recommended for isolating 3-Chloro-3-(2-nitrophenyl)acrylaldehyde?
Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 4:1 to 2:1) effectively separates the product from byproducts. Recrystallization in ethanol/water (1:3) enhances purity, with yields typically >75% after two cycles. Monitor purity via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .
Q. What safety protocols are critical when handling this compound?
Use fume hoods, nitrile gloves, and splash goggles. Avoid inhalation of vapors (potential irritant). Store in amber vials at 2–8°C under inert gas to prevent degradation. Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How do steric and electronic effects of nitro and chloro substituents influence electrophilicity in Diels-Alder reactions?
The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), enhancing the aldehyde's electrophilicity, while the chloro substituent exerts a weaker EWG effect. Computational studies (DFT) show a 15–20% increase in reaction rate with nitro groups compared to chloro-only analogs. Steric hindrance from the 2-nitrophenyl group may reduce diene approach angles, requiring elevated temperatures (80–100°C) for optimal cycloaddition .
Q. How can X-ray crystallography elucidate molecular packing and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 11.1 Å, b = 4.85 Å, c = 21.5 Å. Intermolecular C-H···O hydrogen bonds (2.7–3.1 Å) between aldehyde oxygen and aromatic hydrogens stabilize the crystal lattice. Van der Waals interactions between nitro groups contribute to dense packing (density ~1.45 g/cm³) .
Q. What strategies resolve contradictions in reported catalytic efficiencies for nitro-substituted acrylaldehydes?
Discrepancies in catalytic yields (e.g., AlCl₃ vs. FeCl₃) often arise from solvent polarity or moisture content. Systematic reproducibility studies under controlled anhydrous conditions (Karl Fischer titration to verify H₂O < 0.01%) are critical. Statistical tools like ANOVA can identify significant variables (e.g., catalyst loading, solvent dielectric constant) .
Q. How can computational chemistry predict reactivity and biological interactions?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. For example, LUMO localization on the aldehyde carbon explains its susceptibility to nucleophilic addition. Molecular docking (AutoDock Vina) models interactions with biological targets like kinase enzymes (binding affinity ≤ -8.5 kcal/mol) .
Q. What methodologies assess cytotoxicity in cancer cell lines?
Use MTT assays with IC₅₀ determination (72-hour exposure). Include positive controls (e.g., cisplatin) and normalize viability to untreated cells. Flow cytometry (Annexin V/PI staining) differentiates apoptosis (early-stage) from necrosis. Dose-response curves (0.1–100 µM) identify therapeutic windows .
Q. How does pH affect keto-enol tautomerism and stability?
Under acidic conditions (pH < 4), the enol form predominates (95% by ¹H NMR), stabilized by intramolecular hydrogen bonding. At neutral pH, keto-enol equilibrium (60:40) reduces stability, requiring antioxidants (e.g., BHT) to prevent oxidation. UV-Vis spectroscopy (λmax 280 nm for enol vs. 320 nm for keto) quantifies tautomer ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
